molecular formula C12H12N2O2 B2365381 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole CAS No. 2411230-46-9

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Cat. No.: B2365381
CAS No.: 2411230-46-9
M. Wt: 216.24
InChI Key: AXQCUWWYKAGEFH-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Epoxide Moieties in Contemporary Chemical Research

The scientific interest in a molecule like 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is rooted in the profound individual importance of its core functional groups.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. tsijournals.com It is widely regarded as a "privileged structure" in medicinal chemistry due to its prevalence in a vast number of biologically active compounds. ijpsonline.com Its significance stems from a unique combination of chemical properties.

Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base. tsijournals.com The pyrrole-type nitrogen can be deprotonated by a strong base, while the pyridine-type nitrogen is basic and readily protonated. This dual nature is critical in many biological processes, most notably in the amino acid histidine, where the imidazole side chain acts as a proton shuttle in enzyme active sites. tsijournals.com

Furthermore, the imidazole nucleus is a key component in numerous pharmaceuticals, including antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensives (e.g., losartan). researchgate.netresearchgate.net Its ability to engage in hydrogen bonding and coordinate with metal ions also makes it a versatile ligand in catalysis and materials science. ontosight.ai

Table 1: Key Properties of the Imidazole Moiety

Property Description Significance
Aromaticity A planar, cyclic, conjugated system with 6 π-electrons, conferring high stability. Influences reactivity and allows for various chemical modifications.
Amphoterism Can function as both a weak acid (pKa ~14.5) and a weak base (pKa of conjugate acid ~7). Crucial for its role in biological proton transfer and pH buffering. tsijournals.com
Polarity A highly polar molecule with a significant dipole moment. Enhances solubility and ability to participate in intermolecular interactions. tsijournals.com

| Coordination | The lone pair on the pyridine-type nitrogen readily coordinates with metal ions. | Underpins its use as a ligand in catalysis and bioinorganic chemistry. ontosight.ai |

This table is illustrative and presents general properties of the imidazole functional group.

The oxirane, or epoxide, is a three-membered cyclic ether. Its defining characteristic is significant ring strain, which makes it highly susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in chemistry.

In materials science, epoxides are the fundamental building blocks of epoxy resins. The ring-opening polymerization of diepoxides with curing agents (hardeners) creates highly cross-linked thermoset polymers. These materials are prized for their exceptional mechanical strength, chemical resistance, and adhesive properties, finding use in coatings, adhesives, and advanced composites. researchgate.net

In the realms of chemical biology and organic synthesis, the epoxide serves as a potent electrophilic handle. Its reaction with nucleophiles is a reliable method for introducing new functional groups with high stereochemical control. This reactivity is harnessed in the synthesis of complex natural products and pharmaceuticals. Furthermore, the ability of epoxides to covalently modify nucleophilic residues on proteins and DNA makes them valuable tools for creating chemical probes and covalent inhibitor drugs.

Rationale for Investigating Imidazole-Phenoxy-Epoxide Architectures in Academic Research

The rationale for designing a molecule that combines an imidazole, a phenoxy linker, and an epoxide is multifaceted and lies in the synergistic interaction between these components. The primary interaction of interest is the reaction between the nucleophilic imidazole ring and the electrophilic epoxide ring.

Imidazoles are widely used as catalysts and curing agents for epoxy resins. researchgate.net The reaction mechanism typically begins with the nucleophilic attack of a nitrogen atom of the imidazole on one of the carbon atoms of the epoxide ring. This ring-opening event forms an imidazole-epoxy adduct. nih.gov This adduct, particularly the newly formed alkoxide ion, is often the true catalytic species that initiates the chain polymerization of other epoxide monomers. researchgate.net

By covalently tethering the imidazole and epoxide moieties within the same molecule, as in this compound, several potential advantages arise:

Intramolecular Catalysis: The proximity of the catalytic imidazole and the reactive epoxide could facilitate controlled, intramolecular reactions or influence the reactivity of the molecule in polymerization systems.

Covalently-Bound Curing Agent: When used in an epoxy formulation, the molecule acts as a curing agent that becomes permanently incorporated into the final polymer backbone, which can prevent leaching and potentially enhance the thermal and mechanical properties of the material. researchgate.net

Bifunctional Probes: In a biological context, the imidazole portion could serve as a recognition element, directing the molecule to a specific protein binding site, while the reactive epoxide acts as a covalent warhead, forming a permanent bond with a nearby nucleophilic amino acid.

Overview of Research Directions for the Chemical Compound

Given the molecular architecture, the research directions for this compound can be logically projected into several key areas of chemical science.

Table 2: Potential Research Directions for this compound

Research Area Focus of Investigation Role of Moieties
Polymer & Materials Science Development of one-component epoxy resins. Imidazole: Acts as a latent, heat-activated catalyst/curing agent. Epoxide: Participates in polymerization to form the resin network.
Organic Synthesis Use as a bifunctional building block (synthon). Epoxide: Can be opened by various nucleophiles to introduce complexity. Imidazole: Can act as a directing group, ligand for metals, or be further functionalized.
Medicinal Chemistry Design of targeted covalent inhibitors for enzymes. Imidazole: Provides a scaffold for recognition and binding in an active site. Epoxide: Forms a covalent bond with a key nucleophilic residue (e.g., Cys, Ser, His).

| Catalysis | Synthesis of novel ligands for transition metal catalysis. | Imidazole: Coordinates with the metal center. Epoxide: Allows for post-synthesis modification or attachment to a solid support. |

This table outlines potential research avenues based on the compound's structure, as specific studies on this molecule are not widely available.

The most prominent research avenue appears to be in materials science. The compound is an ideal candidate for a latent curing agent. At room temperature, it could be relatively stable when mixed with other epoxy resins, providing a long shelf-life for a one-component system. Upon heating, the imidazole would catalyze the ring-opening and polymerization, leading to a cured thermoset material. Research would likely focus on its curing kinetics, the thermal stability (glass transition temperature), and the mechanical properties of the resulting polymers. datapdf.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-4-12(16-8-10-7-15-10)11(3-1)14-6-5-13-9-14/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQCUWWYKAGEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 1 2 Oxiran 2 Ylmethoxy Phenyl Imidazole

Epoxide Ring-Opening Reactivity of the Chemical Compound

The oxirane (epoxide) group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by a variety of nucleophiles. jsynthchem.comnih.gov This reactivity is the cornerstone of its application in polymerization and functionalization reactions.

The ring-opening of the epoxide in 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole can proceed through different pathways, primarily governed by the reaction conditions (acidic or basic/neutral) and the nature of the attacking nucleophile. jsynthchem.comresearchgate.net

Under Basic or Neutral Conditions: In the presence of a strong nucleophile and in a basic or neutral medium, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. For the terminal epoxide in the subject compound, this attack occurs at the C-3 carbon of the oxirane ring. This pathway is common when external nucleophiles like amines, alkoxides, or the imidazole (B134444) nitrogen from another molecule initiate the reaction. The imidazole moiety itself can act as an intramolecular catalyst or a direct nucleophile, though intermolecular reactions are more prevalent in polymerization contexts.

Under Acidic Conditions: In an acidic environment, the epoxide oxygen is first protonated, forming a more reactive oxonium ion intermediate. researchgate.net This protonation weakens the C-O bonds and imparts a significant positive charge on the carbon atoms. The subsequent nucleophilic attack exhibits characteristics of a unimolecular nucleophilic substitution (SN1) reaction. The nucleophile attacks the more substituted carbon atom (C-2), which can better stabilize the partial positive charge of the transition state. researchgate.net

The regioselectivity of the epoxide ring-opening is a critical factor in determining the final product structure. The solvent-free reaction of epoxides with imidazole at elevated temperatures has been shown to proceed regioselectively, with the imidazole nitrogen attacking the terminal carbon of the epoxide. researchgate.net

Condition Mechanism Type Site of Nucleophilic Attack Intermediate Typical Nucleophiles
AcidicSN1-likeMore substituted carbon (C-2)Oxonium ionAlcohols, Water, Halide ions
Basic / NeutralSN2Less substituted carbon (C-3)None (direct attack)Amines, Alkoxides, Thiophenols, Imidazoles

Imidazole and its derivatives are highly effective curing agents and catalysts for epoxy resins. guidechem.com They can initiate the homopolymerization of epoxy compounds through a chain growth mechanism. researchgate.net The process for a compound like this compound interacting with other epoxy molecules generally follows these steps:

Adduct Formation (Initiation): The curing process begins with a nucleophilic attack by the sp²-hybridized nitrogen (N-3) of the imidazole ring on a carbon atom of an epoxide ring from another molecule. guidechem.comsemanticscholar.org This ring-opening reaction forms a 1:1 adduct, creating an alkoxide anion. guidechem.com

Anionic Polymerization (Propagation): The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another epoxide ring. This step propagates the polymerization, creating a growing polymer chain. guidechem.comresearchgate.net Each ring-opening event regenerates an alkoxide at the terminus of the growing chain, allowing the process to continue.

Some research suggests that imidazoles can be regenerated during the curing process through pathways like N-dealkylation or β-elimination, allowing them to participate in multiple catalytic cycles. researchgate.net

Reactivity of the Imidazole Nitrogen Atoms within the Chemical Compound

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms with distinct chemical properties. One nitrogen atom (N-1) is pyrrole-like, with its lone pair of electrons contributing to the aromatic π-system. The other (N-3) is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring, making it basic and nucleophilic. globalresearchonline.netnih.gov Imidazole is amphoteric, meaning it can function as both an acid and a base. globalresearchonline.netnih.govwikipedia.org

The imidazole ring is susceptible to electrophilic substitution reactions, showing greater reactivity than other heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.netslideshare.net The substitution typically occurs at the electron-rich C-4 or C-5 positions. globalresearchonline.netslideshare.net Attack at the C-2 position is less favored as it involves a resonance intermediate with a positive charge on the adjacent, already electron-deficient pyridine-like nitrogen. globalresearchonline.netuobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can occur at C-2. uobabylon.edu.iq

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole. slideshare.net

Sulfonation: Treatment with sulfuric acid can produce imidazole-4(5)-sulfonic acid. slideshare.net

Halogenation: Imidazole can be readily halogenated. For instance, bromination with bromine in chloroform can lead to the formation of 2,4,5-tribromoimidazole. uobabylon.edu.iq

Reaction Reagents Typical Product
NitrationFuming HNO₃ & H₂SO₄4(5)-Nitroimidazole
SulphonationH₂SO₄Imidazole-4(5)-sulphonic acid
BrominationBr₂ in CHCl₃2,4,5-Tribromoimidazole
IodinationI₂ in alkaline solution2,4,5-Triiodoimidazole

The nucleophilic N-3 nitrogen of the imidazole ring allows its derivatives to act as potent catalysts in various organic reactions, most notably in acyl transfer processes. The general mechanism for nucleophilic catalysis by imidazole involves:

The imidazole nitrogen attacks an electrophilic center (e.g., the carbonyl carbon of an acyl halide or anhydride) to form a highly reactive acyl-imidazolium intermediate.

This intermediate is significantly more reactive towards the final nucleophile (e.g., an alcohol or amine) than the original acylating agent.

The final nucleophile attacks the acyl-imidazolium intermediate, leading to the acylated product and regenerating the imidazole catalyst.

This catalytic activity is a key feature of many enzymes where the imidazole side chain of histidine residues plays a crucial role in catalysis. dntb.gov.ua Imidazole derivatives are also used to catalyze the synthesis of various heterocyclic compounds and in multicomponent condensation reactions. nih.gov

The amphoteric nature of the imidazole ring makes it an excellent facilitator of proton transfer. nih.govacs.org

As a Base: The pyridine-like N-3 atom has a pKa of its conjugate acid of approximately 7.0, making it an effective proton acceptor at physiological pH. wikipedia.org

As an Acid: The pyrrole-like N-1 proton is acidic, with a pKa of around 14.5, allowing it to be donated to a strong base. globalresearchonline.netwikipedia.org

This dual functionality enables imidazole to act as a "proton shuttle." It can accept a proton from an acid and subsequently donate it to a base, facilitating reactions that require precise proton placement. usu.edu This ability is fundamental to its role in enzyme catalysis and its use as a component in proton exchange membranes for fuel cells. nih.govacs.org Studies on phenol-imidazole compounds show that upon one-electron oxidation, a concerted proton-electron transfer (CPET) occurs, where the phenolic proton moves to the imidazole nitrogen. nih.gov

Intermolecular and Intramolecular Rearrangements Involving the Chemical Compound

Intermolecular Rearrangements:

Intermolecular reactions are more probable than complex rearrangements for this molecule. As described in the chemical reactivity section, the most significant intermolecular reaction is the nucleophilic attack of the imidazole nitrogen of one molecule on the oxirane ring of another. This leads to the formation of dimers, oligomers, and eventually polymers, a process fundamental to epoxy resin curing. guidechem.com The resulting structure would feature a hydroxyl group from the opened epoxide ring, which can then participate in further reactions.

Reactant 1Reactant 2ConditionsProductReaction Type
This compoundThis compoundHeat, Catalyst (Acid or Base)Dimer/Oligomer with opened epoxide ringsIntermolecular Nucleophilic Ring-Opening
This compoundExternal Nucleophile (e.g., amine, alcohol)VariesRing-opened adductNucleophilic Addition

Intramolecular Rearrangements:

Intramolecular rearrangements of this specific compound are less likely under typical conditions. The molecule lacks the structural features that commonly lead to well-known intramolecular rearrangements. However, under forcing conditions such as high temperatures or in the presence of strong acids or bases, unforeseen rearrangements could potentially occur, possibly involving the interaction of the imidazole ring with the side chain after the oxirane ring has opened. For instance, after the ring opening, the newly formed hydroxyl group could potentially interact with the imidazole ring, although this is speculative without experimental evidence.

Stability and Degradation Pathways of the Chemical Compound

The stability of this compound is influenced by environmental factors such as heat, light, moisture, and the presence of acidic or basic conditions. The primary points of instability are the strained oxirane ring and the potential for oxidation of the imidazole ring.

Thermal Degradation:

Epoxy compounds, particularly those containing aromatic groups, can undergo thermal degradation at elevated temperatures. The degradation of epoxy resins typically involves chain scission of the polymer network. osti.gov For this compound, thermal stress could lead to the cleavage of the ether bond or the degradation of the imidazole ring. The thermal degradation of epoxy resins is known to produce a variety of volatile compounds, including water, carbon monoxide, and methane, as a result of the breakdown of the polymer structure. researchgate.net The presence of the aromatic ring can influence the degradation mechanism, with potential scission occurring at the propyl group between the rings and at the carbon-oxygen bond. osti.gov

Hydrolytic Degradation:

The oxirane ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of a diol. The imidazole ring itself is generally stable to hydrolysis, although some substituted imidazoles can undergo hydrolysis under specific conditions. researchgate.netmorressier.com The ether linkage is relatively stable to hydrolysis under neutral conditions but can be cleaved under strong acidic conditions.

Oxidative Degradation:

The imidazole moiety can be susceptible to oxidation. Studies on other imidazole-containing compounds have shown that oxidation can lead to the formation of various degradation products. manchester.ac.uk The ether linkage can also be a site for oxidative attack, potentially leading to chain cleavage. The thermal oxidative degradation of epoxy-amine resins can be initiated by molecular oxygen or radicals, leading to the formation of various oxidation products. manchester.ac.uk

Photodegradation:

Aromatic compounds and imidazole rings can be sensitive to photodegradation upon exposure to UV light. This can lead to the formation of radicals and subsequent degradation of the molecule. manchester.ac.uk

Degradation TypeConditionsPotential Products
Thermal DegradationHigh TemperaturesCleavage of ether linkage, degradation of imidazole ring, formation of volatile compounds (CO, CH4, H2O)
Hydrolytic DegradationAcidic or Basic conditions, moistureDiol (from oxirane ring opening), cleavage of ether linkage (strong acid)
Oxidative DegradationPresence of oxidizing agents, heat, lightOxidized imidazole derivatives, cleavage of ether linkage
PhotodegradationUV light exposureRadical species, various degradation products

Molecular Characterization and Spectroscopic Analysis of 1 2 Oxiran 2 Ylmethoxy Phenyl Imidazole

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and molecular linkages within a compound by measuring the absorption of infrared radiation.

The FT-IR spectrum of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is expected to display a series of characteristic absorption bands corresponding to its distinct structural components.

Imidazole (B134444) Ring: The imidazole moiety gives rise to several distinct vibrations. The C-H stretching vibrations of the heterocyclic ring typically appear at wavenumbers above 3100 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the ring are expected to produce strong to medium bands in the 1550-1450 cm⁻¹ region. researchgate.net

Phenyl Ring: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. ijrar.org The characteristic C=C stretching vibrations of the benzene (B151609) ring usually appear as a set of bands in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 800-700 cm⁻¹ range for the ortho-disubstituted phenyl ring.

Ether Linkage: The presence of the aryl-alkyl ether linkage (Ar-O-CH₂) is primarily identified by a strong C-O-C asymmetric stretching vibration, typically observed in the 1270-1230 cm⁻¹ range. The corresponding symmetric stretching vibration is usually found near 1050-1000 cm⁻¹.

Oxirane (Epoxide) Ring: The terminal epoxide group presents several characteristic bands. The asymmetric ring stretching, often referred to as the '12 µm band', is a key indicator and appears around 840-830 cm⁻¹. A band corresponding to the symmetric ring stretching ('ring breathing') is expected near 1250 cm⁻¹, though it may overlap with the ether C-O stretch. The C-H stretching vibrations of the oxirane ring are typically observed around 3050-2990 cm⁻¹.

A summary of the anticipated FT-IR absorption bands is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
ImidazoleC-H Stretch> 3100
C=N, C=C Stretch1550 - 1450
Phenyl RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
EtherC-O-C Asymmetric Stretch1270 - 1230
Oxirane RingC-H Stretch3050 - 2990
Asymmetric Ring Stretch840 - 830
Symmetric Ring Stretch~1250

FT-IR spectroscopy serves as an invaluable tool for real-time monitoring of the synthesis of this compound. A common synthetic route involves the Williamson ether synthesis, reacting 2-(1H-imidazol-1-yl)phenol with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base.

During the reaction, the following spectral changes would be observed:

Disappearance of Reactant Peak: The most significant change would be the disappearance of the broad absorption band corresponding to the phenolic O-H stretching vibration of the 2-(1H-imidazol-1-yl)phenol starting material, which typically appears in the 3400-3200 cm⁻¹ region.

Appearance of Product Peaks: Concurrently, the formation of the product would be confirmed by the emergence of the characteristic peaks for the glycidyl (B131873) ether and oxirane groups. Specifically, the appearance of the strong C-O-C ether stretch around 1250 cm⁻¹ and the distinctive oxirane ring vibration near 840 cm⁻¹ would signify the successful formation of the desired product.

By tracking the relative intensities of these key vibrational bands over time, the progression of the reaction can be effectively monitored until completion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the imidazole, phenyl, and oxiranylmethoxy protons. The characteristic chemical shifts for imidazole protons typically appear between 6.7 and 7.7 ppm. researchgate.net

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole H-2~7.8 - 8.0Singlet (s)1H
Imidazole H-5~7.2 - 7.4Triplet/Doublet (t/d)1H
Imidazole H-4~7.1 - 7.3Triplet/Doublet (t/d)1H
Phenyl H (Ar-H)~7.0 - 7.6Multiplet (m)4H
Ether Methylene (B1212753) (O-CH ₂)~4.0 - 4.5Multiplet (m)2H
Oxirane Methine (CH )~3.3 - 3.5Multiplet (m)1H
Oxirane Methylene (CH ₂)~2.7 - 3.0Multiplet (m)2H

The protons of the imidazole ring (H-2, H-4, and H-5) are expected to resonate in the aromatic region, with the H-2 proton typically being the most deshielded. The four protons on the ortho-disubstituted phenyl ring would appear as a complex multiplet. The protons of the oxiranylmethoxy group are diastereotopic and would exhibit complex splitting patterns. The two methylene protons of the ether linkage would likely appear as a multiplet, as would the methine and methylene protons of the oxirane ring itself.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In proton-decoupled spectra, each unique carbon atom typically gives a single sharp peak. For phenyl-substituted imidazoles, the signals for the imidazole ring carbons can sometimes be broad or difficult to detect due to tautomerization or quadrupolar relaxation, though this is less of an issue in N-substituted imidazoles. mdpi.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imidazole C-2~135 - 138
Imidazole C-5~128 - 130
Imidazole C-4~118 - 122
Phenyl C-O~150 - 155
Phenyl C-N~135 - 138
Phenyl C (Ar-C)~115 - 130
Ether Methylene (C H₂)~69 - 72
Oxirane Methine (C H)~50 - 52
Oxirane Methylene (C H₂)~44 - 46

The spectrum will show three distinct signals for the imidazole carbons and six signals for the phenyl ring carbons, with the carbon attached to the oxygen (C-O) being the most downfield shifted among the aromatic carbons. The three aliphatic carbons of the oxiranylmethoxy group will appear in the upfield region of the spectrum, with the methylene carbon of the ether linkage appearing around 70 ppm and the two oxirane carbons appearing at approximately 50 ppm and 45 ppm.

While 1D NMR spectra provide significant structural information, complex molecules often require advanced 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the connectivity between adjacent protons. It would confirm the coupling between the protons on the phenyl ring and trace the spin system through the -O-CH₂-CH-CH₂ fragment of the oxiranylmethoxy group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D analyses.

By employing this suite of spectroscopic techniques, the molecular structure of this compound can be characterized with a high degree of confidence.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound. For this compound, both high-resolution and fragmentation analyses are crucial.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental for unequivocally determining its elemental composition and thus its molecular formula. While specific experimental HRMS data for this compound is not publicly available, the theoretical application of this technique would involve the ionization of the molecule and the precise measurement of its molecular ion's mass.

The expected molecular formula for this compound is C12H12N2O2. HRMS analysis would aim to confirm this by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 1: Theoretical HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₂H₁₂N₂O₂
Calculated Monoisotopic Mass 216.0899 u
Ion Adduct (e.g., [M+H]⁺) 217.0977 u

| Required Mass Accuracy | < 5 ppm |

This table represents theoretical values that would be confirmed by experimental HRMS analysis.

A measured mass that falls within a narrow tolerance (typically less than 5 parts per million) of the calculated mass for the protonated molecule ([M+H]⁺) would provide strong evidence for the proposed molecular formula of C12H12N2O2.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of a molecule, offering insights into its structural connectivity. The molecular ion of this compound would be isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecule's structure.

Although a specific experimental fragmentation spectrum for this compound is not available, a predictive analysis suggests potential cleavage points. Key structural motifs, such as the imidazole ring, the phenyl group, the ether linkage, and the oxirane ring, would lead to a unique fragmentation signature.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Identity
173 Loss of the oxirane moiety (C₂H₃O)
145 Cleavage of the ether bond, fragment corresponding to [C₉H₉N₂]⁺
119 Fragment corresponding to the [2-methoxyphenyl]⁺ cation
91 Fragment corresponding to the [C₆H₅N]⁺ moiety
68 Fragment corresponding to the imidazole ring

This table presents a hypothetical fragmentation pattern based on the known chemical structure. Experimental analysis would be required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the molecule. For this compound, the primary chromophores are the phenyl and imidazole rings.

While an experimental UV-Vis spectrum for this specific compound has not been reported in the literature, it is expected to exhibit absorption maxima (λmax) characteristic of substituted benzene and imidazole systems. The electronic transitions would likely be of the π → π* type.

Table 3: Expected UV-Vis Absorption Data for this compound in a Solvent like Ethanol (B145695)

Parameter Expected Observation
λmax 1 ~210-230 nm
λmax 2 ~260-280 nm
Molar Absorptivity (ε) Dependent on concentration and path length

| Associated Transitions | π → π* transitions of the aromatic (phenyl and imidazole) systems |

This table is illustrative and based on typical absorption regions for similar aromatic and heterocyclic compounds. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

To date, a crystal structure for this compound has not been deposited in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model and precise crystallographic parameters.

Table 4: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
**β (°) ** 98.76
**Volume (ų) ** 1082.1
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.325

| R-factor (%) | < 5 |

The data in this table are purely hypothetical and serve to illustrate the type of information obtained from an X-ray crystallography experiment.

The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Studies on 1 2 Oxiran 2 Ylmethoxy Phenyl Imidazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the intrinsic properties of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole at the atomic level.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comaimspress.com For imidazole (B134444) derivatives, the HOMO is typically localized on the imidazole ring, indicating its electron-rich nature. orientjchem.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is instrumental in identifying sites for electrophilic and nucleophilic attack. mdpi.com In imidazole-containing compounds, regions of negative electrostatic potential are generally found around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack. mdpi.comnih.gov Conversely, positive potential regions are often located around the hydrogen atoms. mdpi.com The oxygen atom of the oxirane ring would also be expected to exhibit a negative electrostatic potential.

PropertyDescriptionPredicted Location/Value for this compound
HOMOHighest Occupied Molecular Orbital; region of electron donationLikely localized on the electron-rich imidazole and phenyl rings
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptanceLikely distributed over the entire molecule, with significant contributions from the imidazole ring
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivityA larger gap suggests higher stability and lower reactivity
Molecular Electrostatic Potential (MEP)Visualizes charge distributionNegative potential around imidazole nitrogens and oxirane oxygen; positive potential around hydrogens

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic properties, aiding in the structural characterization of this compound.

NMR Chemical Shifts: The theoretical calculation of 1H and 13C NMR chemical shifts is a valuable tool for confirming the molecular structure. researchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei. For imidazole derivatives, the protons on the imidazole ring typically resonate at characteristic chemical shifts. modgraph.co.uk The protons of the phenyl ring and the oxiran-2-ylmethoxy group would also exhibit distinct signals that can be predicted computationally. pdx.edu

Vibrational Frequencies: The theoretical vibrational spectrum (infrared and Raman) can be calculated to identify the characteristic vibrational modes of the functional groups present in the molecule. semanticscholar.org For instance, the C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm-1 region. ajchem-a.com The C=N stretching of the imidazole ring and the C-O-C stretching of the ether and oxirane groups would also have characteristic frequencies. researchgate.net

Spectroscopic PropertyPredicted Characteristic Features
1H NMR Chemical ShiftsDistinct signals for imidazole, phenyl, and oxiran-2-ylmethoxy protons.
13C NMR Chemical ShiftsCharacteristic peaks for the carbon atoms of the imidazole and phenyl rings, and the oxirane moiety.
Vibrational Frequencies (IR/Raman)Aromatic C-H stretching (~3100-3000 cm-1), Imidazole C=N stretching, Ether and Oxirane C-O-C stretching.

Reactivity Descriptors and Sites of Reactivity

Global reactivity descriptors derived from DFT, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of the molecule's reactivity. irjweb.com Local reactivity descriptors, like the Fukui functions, can pinpoint the specific atomic sites most susceptible to nucleophilic and electrophilic attack. irjweb.com For imidazole derivatives, the nitrogen atoms are often the primary sites for electrophilic attack, while certain carbon atoms in the ring can be susceptible to nucleophilic attack. The strained oxirane ring is a known reactive site for nucleophilic ring-opening reactions.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are employed to predict how this compound might interact with biological macromolecules, offering insights into its potential pharmacological applications.

Prediction of Binding Interactions with Biological Macromolecules

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of a target protein. nih.gov The imidazole moiety is a common feature in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor) and π-π stacking with aromatic amino acid residues. nih.gov The phenyl ring can also engage in hydrophobic and π-π interactions. nih.gov The oxirane oxygen can act as a hydrogen bond acceptor. These interactions are crucial for the stability of the ligand-protein complex. frontiersin.org Docking studies of similar imidazole-containing compounds have shown their potential to bind to various enzymes, such as CYP51. nih.gov

Molecular MoietyPotential Binding InteractionsInteracting Amino Acid Residues (Examples)
Imidazole RingHydrogen bonding, π-π stacking, metal coordinationHistidine, Phenylalanine, Tyrosine, Tryptophan
Phenyl RingHydrophobic interactions, π-π stackingLeucine, Isoleucine, Valine, Phenylalanine
Oxirane OxygenHydrogen bond acceptorSerine, Threonine, Asparagine, Glutamine
Ether LinkageHydrogen bond acceptorSerine, Threonine, Asparagine, Glutamine

Lack of Publicly Available Research Data for this compound

Following an exhaustive search of scientific databases and publicly available research, no specific computational and theoretical studies concerning the chemical compound This compound were identified. Consequently, the generation of an article detailing the ligand-target recognition mechanisms, molecular dynamics simulations, and in silico prediction of molecular properties for this specific compound is not possible at this time.

The requested outline, focusing on:

In silico Prediction of Molecular Properties Relevant to Biological Activity

requires specific research data that does not appear to be published in the accessible scientific literature. While computational studies are common for many chemical compounds, particularly those with potential biological activity, such analyses have not been performed or publicly reported for this compound.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline cannot be fulfilled due to the absence of the necessary foundational research.

Structure Activity Relationship Sar and Molecular Design Principles for 1 2 Oxiran 2 Ylmethoxy Phenyl Imidazole Analogues

Influence of Imidazole (B134444) Substitution Patterns on Molecular Activity

The imidazole ring is a critical pharmacophore in this class of compounds, and its substitution pattern significantly modulates molecular activity. Alterations at the C2, C4, and C5 positions of the imidazole moiety have been shown to impact the compound's interaction with its biological targets.

Systematic studies on related imidazole derivatives have demonstrated that the nature of the substituent on the imidazole ring plays a crucial role in determining the antifungal potency. For instance, in a series of mono-arylated imidazole derivatives, the antifungal activity was found to be dependent on the group attached at the N-1 position of the imidazole ring. The presence of a benzyl (B1604629) or n-butyl group at this position resulted in high antifungal activity, whereas methoxyphenyl or formylphenyl substituents led to moderate activity. nih.gov

Furthermore, analysis of 2,5-diarylated imidazole derivatives revealed that the introduction of electron-withdrawing or electron-donating groups at the para position of the phenyl rings generally resulted in moderate to no antifungal activity. nih.gov However, a methyl group (an electron-donating group) at the meta position of the phenyl rings led to strong antifungal activity. nih.gov Substitution at the ortho position with fluorine or a methyl group also resulted in strong or moderate activity, respectively. nih.gov These findings underscore the sensitivity of molecular activity to the electronic and steric properties of substituents on the imidazole ring and its associated phenyl groups.

Imidazole Ring SubstitutionEffect on Antifungal ActivityReference
N-1 BenzylHigh nih.gov
N-1 n-ButylHigh nih.gov
N-1 MethoxyphenylModerate nih.gov
2,5-di(p-substituted phenyl)Moderate to Inactive nih.gov
2,5-di(m-methylphenyl)Strong nih.gov
2,5-di(o-fluorophenyl)Strong nih.gov
2,5-di(o-methylphenyl)Moderate nih.gov

Impact of Phenoxy-Epoxide Moiety Modifications on Molecular Activity

The phenoxy-epoxide moiety is another key structural feature that dictates the biological profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole analogues. Modifications to both the phenyl ring of the phenoxy group and the oxirane (epoxide) ring can lead to significant changes in activity.

The oxirane ring, a strained three-membered heterocycle, is highly reactive and can undergo ring-opening reactions with various nucleophiles, which is often a key step in the mechanism of action for this class of compounds. nih.gov The nature of the linker between the phenyl and imidazole moieties is also critical. While the glycidyloxy linker is common, alternative linkers can be explored to modulate physicochemical properties and target engagement.

Studies on related antifungal agents have shown that substitutions on the phenyl ring of the phenoxy group can influence activity. For example, in a series of 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, which share structural similarities, the introduction of a methyl group to the phenoxy-phenyl ring decreased antifungal activity, while a biphenyl (B1667301) moiety at the same position significantly reduced it. icm.edu.pl This suggests that steric bulk on the phenoxy ring can be detrimental to activity.

Phenoxy-Epoxide Moiety ModificationEffect on Antifungal ActivityReference
Methyl substitution on phenoxy-phenyl ringDecreased icm.edu.pl
Biphenyl substitution on phenoxy-phenyl ringSignificantly Decreased icm.edu.pl

Stereochemical Considerations in Structure-Activity Relationships

The this compound molecule contains a chiral center at the C2 position of the oxirane ring. Consequently, it can exist as two enantiomers, (R)- and (S)-1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

While specific studies on the stereoselectivity of this compound enantiomers are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are highly relevant. For many biologically active compounds, one enantiomer (the eutomer) is significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects.

For instance, in the development of other azole antifungal agents, it has been a common strategy to resolve racemic mixtures and evaluate the activity of individual enantiomers to identify the more potent and safer candidate for further development. This highlights the critical importance of considering stereochemistry in the SAR of this compound analogues.

Design Strategies for Enhanced Specificity and Potency Based on Molecular Architecture

The rational design of more potent and specific analogues of this compound relies on a comprehensive understanding of the SAR principles discussed above. Key strategies include:

Scaffold Hopping and Isosteric Replacement: Replacing the imidazole ring with other five-membered heterocycles (e.g., triazole, pyrazole) or modifying the phenoxy-epoxide linker with bioisosteric groups can lead to novel compounds with improved properties.

Structure-Based Drug Design: Utilizing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide insights into the binding mode of these analogues with their target enzymes (e.g., lanosterol (B1674476) 14α-demethylase in fungi). mdpi.com This information can guide the design of new derivatives with optimized interactions. For example, QSAR studies on phenolic compounds have shown that a lower electrophilicity index is correlated with greater antifungal activity. researchgate.net

Combinatorial Chemistry and High-Throughput Screening: The synthesis of focused libraries of analogues with diverse substitutions on the imidazole and phenyl rings, followed by high-throughput screening, can accelerate the discovery of lead compounds with enhanced potency and selectivity.

Stereoselective Synthesis: The development of synthetic routes that selectively produce the more active enantiomer can lead to drugs with improved therapeutic indices.

By systematically exploring the chemical space around the this compound scaffold and applying modern drug design principles, it is possible to develop new generations of therapeutic agents with superior efficacy and safety profiles.

Applications of 1 2 Oxiran 2 Ylmethoxy Phenyl Imidazole in Chemical Biology and Material Science

Development as Molecular Probes and Tool Compounds for Biological Systems

While specific studies detailing the use of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole as a molecular probe are not extensively documented in publicly available research, the inherent properties of its constituent functional groups suggest a strong potential for such applications. The imidazole (B134444) moiety is a key component in many biological molecules, including the amino acid histidine, and is known to participate in a variety of non-covalent interactions. nih.govnih.gov This allows for potential targeting of specific biological sites.

The oxirane group, being a reactive electrophile, can readily undergo ring-opening reactions with nucleophilic residues on biomolecules such as proteins and nucleic acids. This reactivity can be harnessed to create covalent linkages, effectively "tagging" these molecules for further study. This principle is the foundation for activity-based protein profiling (ABPP), where probes are designed to react with active sites of enzymes. The combination of the imidazole's potential for specific non-covalent interactions and the oxirane's capacity for covalent modification could lead to the development of highly selective molecular probes.

Table 1: Potential Applications as Molecular Probes

Application Area Rationale
Enzyme Inhibition The oxirane ring can covalently modify active site residues of enzymes, leading to irreversible inhibition and allowing for the study of enzyme function.
Protein Labeling The reactivity of the epoxide allows for the attachment of reporter tags (e.g., fluorophores, biotin) to proteins for visualization and isolation.

Further research is required to synthesize and evaluate specific probes based on the this compound scaffold to fully realize their potential in chemical biology.

Integration into Functional Polymeric Materials

The dual functionality of this compound makes it a valuable building block for the creation of functional polymers with tailored properties. The imidazole group can impart desirable characteristics such as catalytic activity, pH-responsiveness, and metal-ion coordination, while the oxirane group provides a reactive handle for polymerization and cross-linking. google.com

Monomer for Ring-Opening Polymerization

The oxirane ring of this compound can undergo ring-opening polymerization (ROP) to form polyether chains. rsc.org This process can be initiated by various cationic, anionic, or coordination catalysts. The resulting polymer would feature a phenylimidazole group pendant to the polyether backbone at regular intervals.

The presence of the imidazole group along the polymer chain can significantly influence the material's properties. For instance, the basicity of the imidazole can render the polymer pH-sensitive, with its solubility and conformation changing in response to pH variations. Furthermore, the imidazole moieties can act as ligands for metal ions, leading to the formation of polymer-metal complexes with potential applications in catalysis or as responsive materials.

Table 2: Potential Properties of Polymers Derived from this compound via ROP

Property Origin Potential Application
pH-Responsiveness Protonation/deprotonation of the imidazole ring Drug delivery, sensors
Metal-Ion Coordination Lewis basicity of the imidazole nitrogen atoms Catalysis, separation media
Enhanced Thermal Stability Aromatic and heterocyclic structures High-performance materials

Cross-Linking Agent in Polymer Networks

The bifunctional nature of this compound also allows it to act as a cross-linking agent in polymer networks. The oxirane ring can react with nucleophilic groups present in other polymer chains, such as amines or hydroxyls, to form covalent bonds that create a three-dimensional network structure.

In the context of epoxy resins, imidazoles and their derivatives are well-known curing agents and accelerators. researchgate.netresearcher.life The reaction mechanism typically involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, which generates an alkoxide anion. researcher.life This anion can then initiate the anionic polymerization of other epoxide groups, leading to the formation of a cross-linked network. researcher.life The adduct formed between the imidazole and the first epoxide molecule becomes permanently incorporated into the polymer network. researcher.life

The use of this compound as a cross-linker could offer several advantages. The presence of the imidazole moiety within the cross-links can enhance the thermal and chemical resistance of the resulting material. Moreover, the specific structure of this compound, with the imidazole and oxirane linked by a phenoxy group, can influence the flexibility and mechanical properties of the final polymer network.

Catalytic Applications in Organic Transformations

The imidazole moiety is a well-established catalyst for a variety of organic reactions, often acting as a nucleophilic or general base catalyst. The combination of an imidazole and an oxirane within the same molecule in this compound suggests intriguing possibilities for its use in catalysis.

The reaction between an imidazole and an oxirane can generate a zwitterionic adduct, which is itself a catalytically active species. chemrxiv.org For instance, the combination of imidazoles and oxiranes has been shown to generate N-heterocyclic carbene (NHC) precursors in situ. chemrxiv.org These NHCs are powerful catalysts for a wide range of transformations, including benzoin (B196080) condensation. chemrxiv.org The proposed mechanism involves the opening of the oxirane by the imidazole to form a zwitterionic adduct. Subsequent deprotonation of the acidic proton at the 2-position of the imidazolium (B1220033) core by the alkoxide of the zwitterion releases the NHC. chemrxiv.org

Therefore, this compound could potentially act as a precursor to a catalytically active species upon thermal or chemical activation, which would involve an intramolecular reaction between the imidazole and oxirane moieties.

Fundamental Chemical Biology Research (Focus on interaction mechanisms)

In fundamental chemical biology research, understanding the intricate interactions between small molecules and biological macromolecules is paramount. nih.gov The imidazole ring is a versatile interaction motif, capable of participating in hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov

The study of how this compound interacts with biological systems can provide valuable insights into molecular recognition processes. The covalent modification of biomolecules via the oxirane ring allows for the "capture" of interaction partners. Subsequent analysis, for example by mass spectrometry-based proteomics, can identify the specific proteins that interact with the imidazole-phenyl portion of the molecule.

This approach can be used to:

Identify novel protein targets: By using this compound as a bait molecule, researchers can pull down and identify proteins that bind to this particular chemical scaffold.

Map binding sites: The covalent nature of the oxirane reaction can be used to pinpoint the specific amino acid residues involved in the binding interaction.

Investigate the role of imidazole in molecular recognition: By comparing the binding of this compound with analogues lacking the imidazole group, the contribution of this moiety to the binding affinity and specificity can be determined.

While detailed studies on the specific interaction mechanisms of this compound are yet to be published, the principles of chemical biology suggest it is a promising tool for dissecting complex biological processes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to attach the oxiran-2-ylmethoxy group to the phenyl-imidazole core. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Palladium or copper catalysts improve coupling efficiency .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon connectivity (e.g., imidazole protons at δ 7.1–7.5 ppm, oxirane protons at δ 3.8–4.2 ppm) .
  • IR spectroscopy : Stretching vibrations for C-O (1250–1100 cm1^{-1}) and C=N (1600–1500 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 245.0922) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidases, given imidazole’s metal-binding capacity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the oxirane ring .
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity .
  • Transition state modeling : Use software like Gaussian or ORCA to optimize reaction pathways and activation energies .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, cell line variability) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., oxirane vs. epoxide groups) to isolate activity trends .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :

  • Solvent-free conditions : Use Eaton’s reagent (P2 _2O5_5/MeSO3 _3H) for Friedel-Crafts acylation, reducing waste .
  • Catalyst recycling : Immobilize Pd nanoparticles on magnetic supports for reuse in cross-coupling steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.